molecular formula C23H22ClN3OS B2995304 1-(4-chlorophenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide CAS No. 681268-52-0

1-(4-chlorophenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide

Cat. No. B2995304
CAS RN: 681268-52-0
M. Wt: 423.96
InChI Key: KWRKKCGFARUESB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a cyclopentane ring (a five-membered carbon ring), a pyrazole ring (a five-membered ring with two nitrogen atoms), and a thiophene ring (a five-membered ring with one sulfur atom). It also has phenyl groups (benzene rings) and a chlorophenyl group (a benzene ring with a chlorine atom attached) .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely quite complex. It would have several cyclic structures (rings), including a cyclopentane ring, a pyrazole ring, and a thiophene ring. It would also have several aromatic structures (the phenyl groups) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. This compound, with its multiple rings and functional groups, is likely to have complex properties. It’s difficult to predict these properties without specific data .

Scientific Research Applications

Cannabinoid Receptor Affinity and Molecular Modeling

Research by Silvestri et al. (2008) explored compounds with structural similarities for their affinity towards cannabinoid CB1 and CB2 receptors. The study revealed that specific substitutions on the compound enhanced selectivity for CB1 receptors, which are pivotal in understanding cannabinoid receptor interactions for therapeutic purposes. This research helps in the design of compounds with potential applications in treating diseases related to cannabinoid receptors (Silvestri et al., 2008).

Antimicrobial and Anticancer Properties

Derivatives of pyrazole and pyrazolopyrimidine have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies aim to identify new therapeutic agents by exploring the biological activities of these compounds. For instance, Kendre et al. (2015) synthesized novel pyrazolopyrimidines derivatives and evaluated them for anticancer and anti-5-lipoxygenase activities, suggesting the potential of these compounds in developing new treatments for cancer and inflammation-related diseases (Kendre et al., 2015).

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds bearing the pyrazole core have been thoroughly investigated. Techniques such as X-ray diffraction, NMR, and molecular docking studies have been employed to understand the molecular conformation, stability, and potential binding mechanisms of these compounds. This information is crucial for the design and development of new materials and drugs with specific properties and activities (Kumara et al., 2018).

Novel Functional Materials

Compounds with pyrazole rings have also been studied for their potential applications in material science. For example, research into polyamides and polyimides containing pyrazole rings aims to develop new materials with specific thermal and chemical properties for industrial applications. These studies explore the incorporation of functional groups into polymers to enhance their solubility, thermal stability, and other desirable characteristics (Kim et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information about this compound, it’s impossible to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Without specific data, it’s impossible to provide accurate information about the safety and hazards of this compound .

Future Directions

The future directions for research into this compound would depend on its properties and potential applications. These could include medicinal chemistry if the compound has biological activity, or materials science if the compound has interesting physical properties .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3OS/c24-17-10-8-16(9-11-17)23(12-4-5-13-23)22(28)25-21-19-14-29-15-20(19)26-27(21)18-6-2-1-3-7-18/h1-3,6-11H,4-5,12-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRKKCGFARUESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CSCC4=NN3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

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